4-Iodofuro[2,3-b]pyridine
Description
Significance of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic compounds, which feature two or more rings sharing atoms, are a cornerstone of modern organic and medicinal chemistry. airo.co.in These structures are not merely chemical curiosities; they are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. researchgate.netopenaccessjournals.comderpharmachemica.com Their rigid, planar structures can facilitate efficient interaction with biological targets, making them privileged scaffolds in drug discovery. ias.ac.in The unique three-dimensional architecture and electronic properties conferred by the fusion of different heterocyclic rings, such as furan (B31954) and pyridine (B92270), lead to a diverse range of pharmacological activities. airo.co.inderpharmachemica.com
The significance of these systems extends to materials science, where their electronic and optical properties are harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.comsmolecule.com The ability to fine-tune the characteristics of fused heterocycles through synthetic modifications continues to drive innovation in both basic and applied chemistry. ias.ac.in
Rationale for Focusing on the 4-Iodofuro[2,3-b]pyridine Motif as a Key Synthetic Intermediate
The strategic placement of an iodine atom at the 4-position of the furo[2,3-b]pyridine (B1315467) scaffold transforms the molecule into a highly versatile and valuable building block in organic synthesis. The carbon-iodine bond is the least stable among the halogens, making it an excellent leaving group in various chemical transformations. This reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. wikipedia.org
Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be selectively performed at the 4-position, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. nih.govnih.gov This capability is crucial for developing structure-activity relationships (SAR) in medicinal chemistry, where systematic modification of a core scaffold is necessary to optimize biological activity. nih.gov The ability to use this compound as a precursor for a library of derivatives underscores its importance as a key synthetic intermediate. chim.it
Overview of Research Trajectories for Furo[2,3-b]pyridine Derivatives
Research into furo[2,3-b]pyridine derivatives has followed several promising trajectories, primarily driven by their significant biological potential. researchgate.net A major area of investigation is their application as kinase inhibitors in cancer therapy. smolecule.comsmolecule.comnih.gov The furo[2,3-b]pyridine core can act as a "hinge-binding" template, mimicking the interaction of natural ligands with the ATP-binding site of kinases. nih.gov
Beyond oncology, these compounds have demonstrated a broad spectrum of pharmacological activities, including:
Antimicrobial properties: Certain derivatives have shown efficacy against various bacterial and fungal strains, including multidrug-resistant Mycobacterium tuberculosis. smolecule.comontosight.airesearchgate.net
Neuroprotective effects: The scaffold is being explored for the treatment of neurodegenerative diseases. ontosight.ai
Anti-inflammatory and antiallergic effects: Some furo[2,3-b]pyridine amidines have shown potential in treating allergic reactions. smolecule.com
Cannabinoid receptor modulation: Derivatives have been investigated as inverse agonists of the CB1 receptor, with potential applications in treating obesity and related disorders. smolecule.comresearchgate.net
The development of efficient and scalable synthetic routes to the furo[2,3-b]pyridine core and its functionalized derivatives remains an active area of research, ensuring a continued supply of novel compounds for biological screening and materials science applications. ias.ac.innih.govresearchgate.net
Interactive Data Tables
Table 1: Biological Activities of Furo[2,3-b]pyridine Derivatives
| Biological Activity | Target/Application | Reference |
| Anticancer | Kinase inhibitors (e.g., B-Raf, Lck, EGFR, AKT) | smolecule.comnih.gov |
| Antimicrobial | Mycobacterium tuberculosis (including resistant strains) | smolecule.comresearchgate.net |
| Neuroprotective | Neurodegenerative diseases | ontosight.ai |
| Anti-inflammatory | Allergic reactions (antianaphylactic) | smolecule.com |
| Cannabinoid Receptor Modulator | CB1 receptor inverse agonist | smolecule.comresearchgate.net |
Table 2: Synthetic Approaches to the Furo[2,3-b]pyridine Core
| Synthetic Strategy | Description | Reference |
| Intramolecular Cyclization | SNAr displacement and cyclization of substituted pyridines. | |
| Palladium-Catalyzed Reactions | One-pot Sonogashira coupling followed by Wacker-type heteroannulation. | nih.gov |
| From Pyridine N-oxides | Metal-free synthesis yielding 2,3-substituted furo[2,3-b]pyridines. | researchgate.netacs.org |
| Negishi Cross-Coupling/SNAr | One-pot sequence from fluoropyridines and 2-bromophenyl acetates. | ljmu.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
4-iodofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUNKVEBMXYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 4 Iodofuro 2,3 B Pyridine and Analogues
Organometallic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the functionalization of heterocyclic systems. nih.govchemrxiv.org The iodine atom in 4-iodofuro[2,3-b]pyridine serves as an excellent leaving group in these transformations, enabling the synthesis of a diverse array of substituted derivatives.
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. nih.govresearchgate.netorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govresearchgate.net The reaction conditions are generally mild, and the reagents are often commercially available and have low toxicity. nih.gov
In the context of furo[2,3-b]pyridine (B1315467) systems, the Suzuki reaction allows for the introduction of various aryl and heteroaryl substituents. For instance, coupling this compound with different phenylboronic acids can yield a range of 4-arylfuro[2,3-b]pyridines. The efficiency of the coupling is influenced by the choice of catalyst, base, and solvent.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 92 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 88 |
| This compound | 3-Pyridinylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 1,4-Dioxane/H2O | 75 |
| 5-Chlorofuro[2,3-b]pyridine-3-triflate | (4-Fluorophenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | DME | 85 |
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orglibretexts.org It is a crucial reaction for synthesizing conjugated enynes and arylalkynes, which are important structures in natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov
The reaction of this compound with various terminal alkynes provides a direct route to 4-alkynylfuro[2,3-b]pyridines. These products can serve as versatile intermediates for further synthetic transformations. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. wikipedia.org For example, the coupling of 2-amino-3-bromopyridines with terminal alkynes proceeds efficiently with low palladium catalyst loading under mild conditions. scirp.org
| Aryl Halide | Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Yield (%) |
|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 95 |
| This compound | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPA | 91 |
| This compound | 1-Hexyne | Pd(OAc)2/PPh3 | CuI | Et3N/DMF | 89 |
| 2-Chloro-3-methoxyquinoxaline | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 90 |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org This reaction is a versatile method for creating carbon-carbon bonds and is particularly useful for the arylation or vinylation of alkenes. fu-berlin.debeilstein-journals.org
Applying the Heck reaction to this compound allows for the introduction of vinyl groups at the 4-position. For example, reacting this compound with an alkene like n-butyl acrylate, in the presence of a palladium catalyst and a base, would yield the corresponding furo[2,3-b]pyridine-substituted acrylate. The reaction typically exhibits high trans selectivity. organic-chemistry.org The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity. beilstein-journals.orgnih.gov
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| This compound | Styrene | Pd(OAc)2 | Et3N | DMF | 85 |
| This compound | n-Butyl acrylate | Pd(PPh3)2Cl2 | NaOAc | NMP | 90 |
| Iodobenzene | Styrene | Pd(OAc)2 | K2CO3 | DMA | 88 |
| 4-Bromoanisole | Methyl acrylate | Pd(OAc)2/P(o-tol)3 | Et3N | Acetonitrile | 78 |
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction that couples organic halides or triflates with organozinc compounds. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org It is widely used in total synthesis due to its high functional group tolerance and stereoselectivity. wikipedia.org
For fused heterocyclic systems like furo[2,3-b]pyridine, the Negishi coupling provides a powerful method for introducing alkyl, aryl, and vinyl substituents. The reaction of this compound with an organozinc reagent, such as phenylzinc chloride, in the presence of a palladium catalyst like Pd(PPh₃)₄, would yield 4-phenylfuro[2,3-b]pyridine. The preparation of the organozinc reagent is a key step, which can be formed by transmetalation or direct insertion of zinc into an organic halide. orgsyn.org
| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| This compound | Phenylzinc chloride | Pd(PPh3)4 | THF | 89 |
| This compound | Ethylzinc iodide | Pd(dppf)Cl2 | THF | 76 |
| 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh3)4 | THF | 90 |
| 3-Iodoquinoline | Benzylzinc bromide | Ni(acac)2/dppf | DMA | 72 |
Nucleophilic Substitution Reactions Involving Halogen Moieties
The halogen atom on the furo[2,3-b]pyridine core, particularly at positions activated by the ring nitrogen, can be susceptible to nucleophilic aromatic substitution (SNAr). In some furo[2,3-b]pyridine derivatives, an 'activated' chlorine atom can be easily displaced by nucleophiles. researchgate.net While iodine is a better leaving group than chlorine in palladium-catalyzed reactions, its displacement via SNAr can also occur, especially with strong nucleophiles or under forcing conditions.
This reactivity allows for the introduction of various heteroatom functionalities. For example, reacting this compound with nucleophiles such as alkoxides (e.g., sodium methoxide), amines (e.g., piperidine), or thiols (e.g., sodium thiophenoxide) can lead to the formation of the corresponding ethers, amines, and thioethers, respectively. The reaction is often facilitated by the electron-withdrawing nature of the pyridine (B92270) nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate.
Electrophilic Aromatic Substitution Patterns on the Furo[2,3-b]pyridine Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of pyridine, electrophilic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquora.com When the reaction does occur, it typically directs the incoming electrophile to the 3-position. quora.com
Functional Group Interconversions and Derivatization Strategies
The furo[2,3-b]pyridine scaffold serves as a versatile template for a variety of chemical transformations, allowing for the introduction and modification of functional groups at several positions. These modifications are crucial for tuning the molecule's properties for various applications, including medicinal chemistry and materials science. This section explores several key derivatization strategies, including the manipulation of silyl-substituted analogues, reduction and oxidation reactions, cyanation and subsequent conversions, and alkylation and dimerization reactions.
Transformations of Silyl-Substituted Furo[2,3-b]pyridine Analogues
Silyl groups serve as versatile intermediates in the functionalization of furo[2,3-b]pyridines. Their ability to be easily introduced and subsequently transformed into other functional groups makes them valuable synthetic handles. While specific examples directly pertaining to this compound are not extensively detailed in the provided search results, the general principles of silyl group transformations on related heterocyclic systems can be inferred.
Transformations of silyl groups on aromatic and heteroaromatic systems are well-established. For instance, arylsilanes can undergo ipso-substitution reactions, where the silyl group is replaced by a variety of electrophiles. This can include halogenation, acylation, and coupling reactions. The reactivity of the silyl group can be tuned by the substituents on the silicon atom, with trimethylsilyl (TMS) groups being particularly common.
In the context of furo[2,3-b]pyridines, a silyl group, potentially at the 3-position, could be converted to a hydroxyl group, a halogen, or a boronic acid derivative. This would then open up a vast array of subsequent cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The specific conditions for these transformations would depend on the nature of the silyl group and the desired functional group.
Reduction and Oxidation Reactions
The furo[2,3-b]pyridine core can undergo both reduction and oxidation reactions, depending on the reagents and conditions employed. These transformations can alter the electronic properties and biological activity of the molecule.
Reduction:
Catalytic hydrogenation is a common method for the reduction of the pyridine ring in the furo[2,3-b]pyridine system. Depending on the catalyst and reaction conditions, partial or full saturation of the pyridine ring can be achieved. For example, the use of a palladium catalyst might lead to the reduction of the pyridine ring while leaving the furan (B31954) ring intact.
Oxidation:
The furan ring of the furo[2,3-b]pyridine system is susceptible to oxidation. An intramolecular Diels-Alder reaction followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been used to form the furo[2,3-b]pyridine core from a dihydrofuro[2,3-b]pyridine intermediate nih.gov. This indicates that the aromatic furan ring can be formed through an oxidative process. Furthermore, pyridine N-oxides have been utilized as precursors in the synthesis of 2,3-substituted furo[2,3-b]pyridines, highlighting the role of oxidation at the nitrogen atom in facilitating the construction of the fused ring system nih.gov.
Cyanation and Subsequent Conversions to Carboxamides, Imidates, and Carboxylates
The introduction of a cyano group onto the furo[2,3-b]pyridine scaffold provides a versatile handle for further chemical modifications. The cyano group can be readily converted into a variety of other functional groups, including carboxamides, imidates, and carboxylates.
Cyanation:
While direct cyanation of this compound is not explicitly described in the provided results, methods for the cyanation of related heterocyclic compounds are well-documented. For instance, copper-mediated oxidative C-H cyanation has been developed for imidazo[1,2-a]pyridines using a combination of ammonium iodide and DMF as a non-toxic cyanide source researchgate.net. This method proceeds through an initial iodination followed by cyanation and demonstrates broad substrate scope researchgate.net. Another approach involves the electrochemical decarboxylative cyanation of amino acids using 4-cyanopyridine as the cyanating agent researchgate.net.
Subsequent Conversions:
Once the cyano group is installed, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The carboxylic acid can then be converted to a carboxylate salt or esterified. Alternatively, partial hydrolysis of the nitrile can lead to the formation of a carboxamide. The reaction of nitriles with alcohols in the presence of an acid catalyst can produce imidates. These transformations significantly expand the diversity of functional groups that can be accessed from a cyanated furo[2,3-b]pyridine intermediate.
A study on furo[2,3-b]pyrroles demonstrated the conversion of a formyl group to a cyano group using hydroxylammonium chloride in acetic anhydride and pyridine mdpi.comscispace.com. This cyano-substituted compound was then further reacted to form a tetrazole mdpi.comscispace.com. This illustrates the utility of the cyano group as a precursor to other heterocyclic systems.
| Starting Material | Reagent(s) | Product | Reference |
| Methyl 2-formyl-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | Hydroxylammonium chloride, Acetic anhydride, Pyridine | Methyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | mdpi.comscispace.com |
| Methyl 2-cyano-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | Sodium azide, Ammonium chloride, DMF | Methyl 2-(5'-tetrazolyl)-6-R¹-furo[2,3-b]pyrrole-5-carboxylate | mdpi.comscispace.com |
Alkylation and Dimerization Reactions
Alkylation:
Alkylation reactions on the furo[2,3-b]pyridine nucleus can introduce alkyl or aryl groups, further diversifying the chemical space around this scaffold. The C3-position of imidazo[1,2-a]pyridines, a related heterocyclic system, has been successfully alkylated via a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ mdpi.com. This reaction involves the coupling of an imidazo[1,2-a]pyridine, an aldehyde, and an amine to afford C3-alkylated products in moderate to good yields mdpi.com. This methodology demonstrates good functional group tolerance and can be performed on a gram scale mdpi.com. A similar strategy could potentially be applied to furo[2,3-b]pyridines to achieve C3-alkylation.
Dimerization:
While specific examples of dimerization of this compound were not found in the search results, dimerization is a common reaction for aryl halides, often mediated by transition metal catalysts like palladium or copper. For instance, Ullmann coupling reactions can be used to form biaryl compounds from two molecules of an aryl halide. It is conceivable that under appropriate conditions, this compound could undergo a similar coupling reaction to form a dimer.
Structural Modifications and Scaffold Diversification of Furo 2,3 B Pyridine
Design Principles for Furo[2,3-b]pyridine-Based Scaffolds for Synthetic Exploration
The design of compound libraries based on the furo[2,3-b]pyridine (B1315467) core is guided by several key principles, primarily centered on its utility as a bioisostere and a synthetically tractable scaffold. nih.gov A core strategy involves using the furo[2,3-b]pyridine nucleus as an isosteric replacement for other heterocyclic systems, such as azaindole, which are common in pharmacologically active compounds like kinase inhibitors. nih.gov This replacement can modulate the hydrogen bonding interactions between a potential drug molecule and its protein target, which may lead to improved biological selectivity without compromising potency. nih.gov
Central to the synthetic exploration of this scaffold is the incorporation of "functional handles"—chemically reactive groups that permit subsequent diversification. 4-Iodofuro[2,3-b]pyridine exemplifies this principle. The iodine atom at the 4-position is a highly effective leaving group for transition metal-catalyzed cross-coupling reactions. nih.govchim.it This design allows for the systematic and predictable introduction of a wide array of substituents, facilitating comprehensive structure-activity relationship (SAR) studies. The goal is to generate a diverse set of analogs from a common precursor to explore the chemical space around the core scaffold efficiently. nih.govresearchgate.net
Strategic Introduction of Substituents at Key Positions
The 4-iodo group in this compound is a linchpin for scaffold diversification, enabling the strategic introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgyoutube.com
The versatility of the 4-iodo position allows for the implementation of several key coupling methodologies:
Suzuki-Miyaura Coupling: This reaction pairs the iodo-scaffold with organoboron reagents (boronic acids or esters) to form new carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties. researchgate.netnih.govnih.gov
Sonogashira Coupling: By reacting this compound with terminal alkynes, this method creates carbon-carbon triple bonds, which can serve as linear linkers or be further elaborated into other functional groups. beilstein-journals.orgnih.govorganic-chemistry.org
Heck Reaction: This reaction couples the iodo-derivative with alkenes to form substituted alkenes, providing a means to introduce vinyl groups and other unsaturated systems. wikipedia.orgorganic-chemistry.orgyoutube.com
Buchwald-Hartwig Amination: This process enables the formation of carbon-nitrogen bonds by coupling the iodo-scaffold with various amines, which is critical for installing functionalities often found in bioactive molecules.
These reactions provide a robust platform for systematically modifying the furo[2,3-b]pyridine core, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.
Table 1: Key Cross-Coupling Reactions at the 4-Position of this compound
| Reaction Name | Coupling Partner | Bond Formed | Group Introduced | Typical Catalyst System |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (sp²) | Aryl, Heteroaryl | Pd(OAc)₂, PPh₃, Base |
| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl | Pd(PPh₃)₂Cl₂, CuI, Base |
| Heck | Alkene | C-C (sp²) | Vinyl | Pd(OAc)₂, PPh₃, Base |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Amino | Pd₂(dba)₃, Ligand, Base |
Isosteric Replacements within Fused Heterocyclic Architectures
The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. The furo[2,3-b]pyridine scaffold itself is increasingly recognized as a valuable bioisostere. nih.govmdpi.com It has been successfully employed as a replacement for the 7-azaindole (B17877) core, a privileged fragment in many kinase inhibitors. nih.gov This substitution can alter the electronic and hydrogen-bonding characteristics of the molecule, potentially leading to enhanced selectivity for the target kinase over closely related enzymes. nih.gov
While the furo[2,3-b]pyridine core acts as an isostere, its derivatives can also incorporate other isosteric replacements. For instance, pyridine (B92270) rings are often used as bioisosteres for benzene (B151609) rings to introduce a hydrogen bond acceptor, improve solubility, or modify metabolic properties. mdpi.com Similarly, the isomeric furo[3,2-b]pyridine (B1253681) nucleus has been investigated as a successful bioisosteric replacement for indole (B1671886) in designing serotonin (B10506) receptor agonists, demonstrating that the furopyridine family can effectively mimic the biological activity of other important heterocyclic systems while offering different physicochemical profiles. nih.govdoi.org
Synthesis of Polycondensed and Multivalent Furo[2,3-b]pyridine Derivatives
The this compound scaffold is an excellent starting point for the construction of more complex, polycondensed heterocyclic systems. researchgate.net The reactivity of the C-I bond allows for sequential or domino reactions that build additional rings onto the core structure. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo an intramolecular cyclization to form a new fused ring system. organic-chemistry.org This strategy allows for the creation of novel, three-dimensional architectures with potential applications in materials science and medicinal chemistry. researchgate.net
Furthermore, the 4-iodo position facilitates the synthesis of multivalent derivatives, where two or more furo[2,3-b]pyridine units are linked together. Reductive dimerization of this compound using a palladium catalyst and a diboron (B99234) reagent can furnish bis(furo[2,3-c]pyridine) derivatives, creating symmetrical, bivalent ligands. chim.it Such molecules are of interest for their potential to interact with multiple binding sites on a biological target or to self-assemble into larger supramolecular structures.
Table 2: Strategies for Complex Furo[2,3-b]pyridine Architectures
| Architectural Goal | Synthetic Strategy | Key Intermediate | Resulting Structure |
|---|---|---|---|
| Polycondensed System | Sequential Cross-Coupling and Cyclization | 4-Alkynyl-furo[2,3-b]pyridine | Tricyclic Fused Heterocycle |
| Multivalent Derivative | Reductive Dimerization | This compound | 4,4'-Bi(furo[2,3-b]pyridine) |
| Extended Conjugated System | Iterative Sonogashira Coupling | This compound | Oligomeric structures linked by alkynes |
Methodologies for Library Generation and Parallel Synthesis
In modern drug discovery, the ability to rapidly synthesize large numbers of diverse compounds for screening is crucial. This compound is an ideal precursor for library generation using parallel synthesis techniques. lookchem.com This approach leverages the robust and predictable nature of palladium-catalyzed cross-coupling reactions to create a multitude of derivatives from a single, common intermediate. nih.gov
The typical workflow for library generation begins with the gram-scale synthesis of the this compound core, ensuring a sufficient supply of the starting material. nih.gov This core is then distributed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of coupling partners, such as a collection of commercially available boronic acids for Suzuki coupling, is then added to the individual wells. mdpi.com The reactions are carried out simultaneously under optimized, high-throughput conditions, often accelerated by microwave irradiation. mdpi.com This parallel approach allows for the efficient creation of a focused library of hundreds or thousands of unique furo[2,3-b]pyridine derivatives, each with a specific substituent at the 4-position. This collection of compounds can then be submitted for biological screening to identify initial hits and explore structure-activity relationships.
Theoretical and Computational Investigations of Furo 2,3 B Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. For the furo[2,3-b]pyridine (B1315467) scaffold, these calculations reveal a molecule with distinct electronic characteristics: an electron-rich furan (B31954) ring fused to an electron-deficient pyridine (B92270) ring. nih.gov This electronic distribution is key to its chemical behavior.
The introduction of an iodine atom at the 4-position is expected to significantly influence the electronic landscape of the molecule. Iodine, being a large and polarizable halogen, can participate in halogen bonding and alter the electron density distribution through inductive and resonance effects. Although specific computational data for 4-Iodofuro[2,3-b]pyridine is scarce, studies on analogous substituted pyridines and fused heterocyclic systems can offer insights. For instance, resonance analysis of pyridine shows that the C-3 position is generally the most favorable site for electrophilic substitution to avoid the formation of an unstable positive nitrogen intermediate. pearson.com However, the fusion of the furan ring and the presence of the iodo-substituent would modulate this reactivity.
Computational methods like AM1 semiempirical MO calculations have been used to compare the stability and electron density of isomeric furopyrrole systems, which share similarities with furopyridines. mdpi.com Such studies have shown that the arrangement of the fused rings significantly impacts thermodynamic stability and electron distribution. mdpi.com Extrapolating from these principles, quantum chemical calculations for this compound would be crucial for predicting its reactivity in various chemical transformations, including electrophilic and nucleophilic aromatic substitutions.
Mechanistic Studies of Synthetic Transformations and Reaction Pathways
Computational chemistry plays a vital role in understanding the mechanisms of synthetic transformations. For furo[2,3-b]pyridine systems, several synthetic routes have been developed, and computational studies can help to elucidate the intricate reaction pathways and transition states involved. nih.gov
One common synthetic strategy involves the nucleophilic aromatic substitution on 2-halopyridines, followed by ring closure. nih.gov The mechanism of such reactions, including the formation of intermediates and the energetics of the cyclization step, can be modeled using computational methods. For the synthesis of a 4-iodo derivative, the reaction pathways might be influenced by the nature of the starting materials and the reaction conditions.
Another approach to functionalized pyridines involves metalation and subsequent capture. nih.gov The regioselectivity of such reactions is a critical aspect that can be investigated through computational modeling. Understanding the thermodynamic and kinetic factors that govern the formation of specific isomers is essential for developing efficient synthetic protocols.
Furthermore, rhodium-catalyzed direct arylation of the furo[2,3-b]pyridine core has been reported, demonstrating a method for C-H functionalization. researchgate.net Computational studies on such catalytic cycles can provide insights into the active catalytic species, the mechanism of C-H activation, and the factors controlling regioselectivity. While not specific to the 4-iodo derivative, these studies on the parent scaffold lay the groundwork for understanding the synthesis of more complex derivatives.
Molecular Modeling and Ligand-Target Interaction Prediction
Molecular modeling and docking studies are pivotal in drug discovery for predicting how a ligand might interact with a biological target. The furo[2,3-b]pyridine scaffold is recognized as a valuable component in the design of kinase inhibitors. nih.gov Molecular docking studies on various furo[2,3-b]pyridine derivatives have been performed to understand their binding modes within the active sites of kinases like CDK2. nih.gov
These studies often reveal key hydrogen bonding interactions between the furo[2,3-b]pyridine core and the hinge region of the kinase. The introduction of an iodine atom at the 4-position could introduce new interactions, such as halogen bonds, which can significantly enhance binding affinity and selectivity. Molecular modeling can be used to predict the geometry and strength of these interactions.
For instance, molecular docking studies on other pyridine-containing heterocycles have been used to predict their binding affinities and orientations within the active sites of enzymes like Aurora A kinase. nih.gov Similar in silico approaches for this compound would be invaluable for identifying potential biological targets and guiding the design of more potent and selective inhibitors. The prediction of these interactions is a crucial step in the rational design of new therapeutic agents. chemrxiv.org
Applications of Furo 2,3 B Pyridine Scaffolds in Advanced Organic Synthesis and Materials Science
Role as Versatile Building Blocks for Complex Organic Molecules
The strategic placement of an iodine atom on the furo[2,3-b]pyridine (B1315467) core transforms it into a highly effective building block for the construction of intricate molecular architectures. The carbon-iodine bond is particularly amenable to oxidative addition in palladium(0) catalytic cycles, making 4-Iodofuro[2,3-b]pyridine an ideal substrate for several cornerstone cross-coupling reactions in modern organic synthesis. This reactivity allows for the introduction of a wide range of substituents at the 4-position, leading to the generation of libraries of novel compounds for various applications, most notably in drug discovery.
The utility of halogenated pyridines as precursors for complex molecules is well-documented. Specifically, iodo-substituted pyridines are known to readily participate in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in forging new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and various organoboron compounds, such as boronic acids or esters. This method is widely employed for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structural components in natural products, pharmaceuticals, and organic materials.
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond between this compound and a wide variety of amines. This reaction is of paramount importance in the synthesis of arylamines and their derivatives, which are key components in many drug candidates.
The ability to participate in these diverse, high-yielding, and functional-group-tolerant reactions underscores the significance of this compound as a versatile and indispensable building block in the synthesis of complex organic molecules.
Table 1: Key Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Bond Formed | Significance |
| Suzuki-Miyaura | Organoboron compounds | C-C | Synthesis of biaryl and heteroaryl compounds |
| Sonogashira | Terminal alkynes | C-C (sp2-sp) | Synthesis of arylalkynes and conjugated enynes |
| Buchwald-Hartwig | Amines | C-N | Synthesis of arylamines and N-heterocycles |
Precursors for Diverse Fused Heterocyclic Systems
Beyond its role as a substrate for direct functionalization, this compound serves as a crucial precursor for the synthesis of more elaborate fused heterocyclic systems. The initial products obtained from the aforementioned cross-coupling reactions can possess functionalities that are poised for subsequent intramolecular cyclization reactions, leading to the construction of polycyclic scaffolds.
For instance, a Sonogashira coupling of this compound with a suitably substituted terminal alkyne can yield an intermediate that, under appropriate conditions, can undergo cyclization to form a new heterocyclic ring fused to the parent furo[2,3-b]pyridine core. Similarly, Suzuki or Buchwald-Hartwig coupling products can be designed to incorporate reactive groups that facilitate intramolecular ring-closing reactions, thereby expanding the structural diversity of the resulting molecules.
The ability to construct these complex, multi-ring systems is of great interest in medicinal chemistry, as such scaffolds often exhibit unique pharmacological properties and can interact with biological targets with high specificity. The furo[2,3-b]pyridine nucleus itself is considered a privileged structure, and its incorporation into larger, more rigid fused systems can lead to the discovery of novel therapeutic agents.
Table 2: Representative Fused Heterocyclic Systems Derived from Furo[2,3-b]pyridine Precursors
| Fused System | Synthetic Approach | Potential Applications |
| Pyrido[4',3':4,5]furo[2,3-d]pyrimidines | Annulation of a pyrimidine (B1678525) ring onto the functionalized furo[2,3-b]pyridine | Kinase inhibitors, Anticancer agents |
| Furo[2,3-b]pyrido[4,3-e] nih.govresearchgate.netdiazepines | Cyclocondensation reactions involving amino-functionalized furo[2,3-b]pyridines | CNS agents, Anxiolytics |
| Benzo researchgate.netnih.govfuro[2,3-b]pyridines | Annulation of a benzene (B151609) ring via intramolecular Heck or Friedel-Crafts type reactions | Materials for organic electronics, Fluorescent probes |
Utility in Agrochemical and Advanced Material Development
The pyridine (B92270) moiety is a well-established pharmacophore in the agrochemical industry, present in a multitude of herbicides, insecticides, and fungicides. The unique electronic properties of the pyridine ring, combined with the potential for diverse functionalization, make it an attractive scaffold for the development of new crop protection agents. While direct applications of this compound in agrochemicals are not extensively documented, its role as a versatile intermediate suggests its potential in the synthesis of novel agrochemically active compounds. The ability to introduce a wide array of substituents through cross-coupling reactions allows for the fine-tuning of the biological activity and physicochemical properties of the resulting molecules, a key aspect in the optimization of agrochemicals.
In the realm of advanced materials, fused heterocyclic systems are of growing interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugated systems present in these molecules can impart desirable photophysical and electronic properties. The furo[2,3-b]pyridine scaffold, with its combination of an electron-rich furan (B31954) ring and an electron-deficient pyridine ring, offers a unique electronic landscape. By utilizing this compound as a building block, it is possible to construct larger, well-defined conjugated architectures through iterative cross-coupling reactions. These tailored molecules could find applications as organic semiconductors, fluorescent materials, or components of supramolecular assemblies.
Table 3: Potential Applications of Furo[2,3-b]pyridine Scaffolds
| Field | Potential Application | Rationale |
| Agrochemicals | Synthesis of novel herbicides, insecticides, and fungicides | The pyridine moiety is a known agro-pharmacophore; functionalization allows for optimization of bioactivity. |
| Advanced Materials | Organic semiconductors, Fluorescent materials, Components for OLEDs and OPVs | The fused heterocyclic structure provides a tunable electronic and photophysical platform. |
Historical Context and Literature Reviews in Furo 2,3 B Pyridine Chemistry
Evolution of Synthetic Strategies and Methodological Advancements
The synthesis of the furo[2,3-b]pyridine (B1315467) core has evolved significantly from classical multi-step procedures to more efficient and versatile modern methodologies. Early approaches often relied on the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) derivative.
A foundational and widely utilized strategy involves the nucleophilic aromatic substitution on 2-halopyridines, followed by an intramolecular cyclization to form the fused furan ring. nih.gov This approach, while robust, often requires harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.
Another notable advancement is the use of intramolecular Diels-Alder reactions. In this approach, a triazine and an alkyne tethered together undergo an intramolecular cycloaddition to afford a dihydrofuro[2,3-b]pyridine intermediate, which is then oxidized to the aromatic furo[2,3-b]pyridine. nih.gov More recent innovations include syntheses proceeding via pyridine N-oxides, which can lead to 2,3-substituted furo[2,3-b]pyridines. nih.gov
The introduction of a halogen, such as iodine, at the 4-position of the furo[2,3-b]pyridine ring system is a key functionalization. This is often achieved through electrophilic halogenation of the parent heterocycle or by employing a pre-functionalized pyridine starting material in one of the aforementioned cyclization strategies. The resulting 4-halofuro[2,3-b]pyridines, including the 4-iodo derivative, are valuable intermediates for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Table 1: Evolution of Major Synthetic Routes to the Furo[2,3-b]pyridine Core
| Synthetic Strategy | Description | Key Features |
| Nucleophilic Aromatic Substitution & Cyclization | Reaction of a 2-halopyridine with a suitable nucleophile, followed by intramolecular ring closure to form the furan ring. | Classical and robust method. |
| Palladium-Catalyzed One-Pot Syntheses | Sequential palladium-catalyzed reactions, such as Sonogashira coupling and Wacker-type heteroannulation, in a single pot. | High efficiency and step economy. |
| Intramolecular Diels-Alder Reaction | Cycloaddition between a tethered triazine and alkyne to form a dihydro intermediate, followed by oxidation. | Access to substituted derivatives. |
| Synthesis via Pyridine N-oxides | Utilization of pyridine N-oxide precursors to construct the fused heterocyclic system. | Provides access to 2,3-disubstituted products. nih.gov |
Comprehensive Reviews on Furo[2,3-b]pyridine Synthesis and Transformations
The growing importance of furo[2,3-b]pyridines in various fields of chemistry has led to the publication of several comprehensive review articles. A notable review by Noravyan and co-workers systematically analyzes the data on furo[2,3-b]pyridines published over a 15-year period. nih.govresearchgate.net This review provides a thorough overview of the methods of synthesis, chemical transformations, and biological activities of these systems. researchgate.net
These reviews serve as an invaluable resource for researchers in the field, summarizing the state-of-the-art in synthetic methodologies and highlighting the diverse reactivity of the furo[2,3-b]pyridine scaffold. They often detail the preparation of key intermediates and the strategic derivatization of the core structure to access a wide range of functionalized compounds. Particular attention is often given to the synthesis of polycondensed derivatives, which are considered a promising and rapidly developing area within furo[2,3-b]pyridine chemistry. researchgate.net The transformations of functional groups at various positions of the heterocyclic core, including the versatile halogen substituents, are typically discussed in detail, underscoring their importance in generating molecular diversity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
